Sec-butylamine

Description

Historical Context and Evolution of Research on Sec-butylamine

The historical trajectory of research on this compound reflects its evolving utility from a basic chemical building block to a compound with targeted applications in complex syntheses. Early studies likely focused on its fundamental chemical properties as a primary amine. Over time, its distinct structural characteristics, including the presence of a chiral center, became a focal point for researchers. wikipedia.orgebi.ac.uk

This compound has been recognized for its versatility in organic synthesis and pharmaceutical applications, serving as a crucial intermediate in the development of various pharmaceutical agents and fine chemicals. chemimpex.comcymitquimica.com Its role as a chiral amine has made it particularly valuable in asymmetric synthesis, enabling chemists to create compounds with specific stereochemistry. chemimpex.com Beyond pharmaceuticals, its application extended to agrochemicals, where it has been used in the formulation of herbicides and pesticides to enhance product effectiveness in agriculture. adakem.comchemimpex.com Historically, this compound has also been identified as a natural component in substances like citrus peel and juice. inchem.org

Isomeric Landscape of Butylamines: A Comparative Structural Analysis Relevant to Research

The butylamine (B146782) family comprises four structural isomers, all sharing the molecular formula C₄H₁₁N. These isomers differ in the position of the amino (-NH₂) group on the four-carbon chain, leading to distinct physical and chemical properties. ontosight.ai

The four main isomers are:

n-Butylamine (1-Butanamine): A straight-chain isomer where the amino group is attached to the terminal carbon atom. ontosight.aiwikipedia.org

This compound (2-Butanamine): The amino group is attached to the second carbon atom in the butyl chain, resulting in a branched structure. This isomer is chiral, meaning it exists as two enantiomeric forms (R)-(-)-sec-butylamine and (S)-(+)-sec-butylamine, due to the asymmetric carbon atom. inchem.orgwikipedia.orgebi.ac.ukontosight.ai

Iso-butylamine (2-Methyl-1-propanamine): Features a branched carbon chain with the amino group attached to the end of the chain. ontosight.ai

Tert-butylamine (2-Methyl-2-propanamine): The amino group is attached to a tertiary carbon atom, which is bonded to three methyl groups. ontosight.aiatamanchemicals.com

The chirality of this compound is a key distinguishing feature among the butylamine isomers, making it particularly relevant for research in stereoselective synthesis. chemimpex.comwikipedia.orgebi.ac.uk For instance, (R)-(-)-sec-butylamine is specifically utilized in organic synthesis and pharmaceutical development due to its unique properties that enhance reaction selectivity. chemimpex.com

The table below summarizes key structural and physical properties of the butylamine isomers:

| Isomer | IUPAC Name | Structure Type | Chirality | Boiling Point (°C) | Density (g/cm³) at 20°C |

| n-Butylamine | Butan-1-amine | Straight-chain | No | 77-79 wikipedia.org | 0.74 wikipedia.org |

| This compound | Butan-2-amine | Branched | Yes | 62.5-63 adakem.cominchem.org | 0.722 adakem.com |

| Iso-butylamine | 2-Methyl-1-propanamine | Branched | No | 68-69 ontosight.ai | 0.74 ontosight.ai |

| Tert-butylamine | 2-Methyl-2-propanamine | Branched | No | 46 atamanchemicals.com | 0.696 atamanchemicals.com |

Note: Boiling point and density values are approximate and can vary slightly based on source and measurement conditions.

Significance of this compound in Contemporary Chemical Research

This compound holds significant importance in contemporary chemical research across various domains:

Organic Synthesis and Chiral Chemistry: Its chiral nature makes this compound an essential building block and chiral auxiliary in asymmetric synthesis. chemimpex.com It is used to prepare complex molecules with specific stereochemistry, which is crucial in the development of fine chemicals and pharmaceuticals. chemimpex.comcymitquimica.comsigmaaldrich.com For example, (R)-(-)-sec-butylamine can be used to prepare aminodiphosphine ligands and as a substrate to demonstrate the stereochemistry of Mitsunobu reactions in secondary amine synthesis. sigmaaldrich.com

Agrochemical Development: this compound is a precursor in the production of various agrochemicals, including herbicides and pesticides, enhancing their efficacy in agricultural applications. adakem.comchemimpex.comcymitquimica.com It has also been noted for its role as an antifungal agrochemical, though its fungicidal use is not approved in the European Union due to potential for bioaccumulation. nih.govebi.ac.uk Bromacil, a commercial herbicide, is produced from this compound. wikipedia.org

Material Science and Industrial Applications: The compound finds use in the synthesis of specialty chemicals and can improve the performance of certain catalysts. chemimpex.com It is also effective in formulating corrosion inhibitors for metals, which is vital in industries like oil and gas for equipment protection. chemimpex.com Its favorable properties, such as a moderate boiling point and solubility in organic solvents, facilitate its use in developing surfactants and in the polymer industry. adakem.comchemimpex.com

Astrochemistry and Prebiotic Chemistry: Research has even extended to the study of this compound in extraterrestrial contexts. It has been identified in the Murchison meteorite, a carbonaceous chondrite. Studies on its enantiomeric composition in meteorites, compared to amino acids like isovaline (B112821), contribute to understanding the primordial synthetic origins of organic compounds and their potential links to prebiotic chemistry. nasa.gov While isovaline in the Murchison meteorite showed an L-enantiomeric excess, this compound was found to be racemic, suggesting different processes affecting their enantiomeric composition. nasa.gov

Combustion Chemistry: Research has explored the sooting tendencies of amines, including this compound, in combustion processes. Amines generally exhibit lower sooting tendencies compared to analogous hydrocarbons and oxygenates. osti.gov The position of the amine group and carbon branching can influence sooting propensity, with secondary amines with linear substituents, like this compound, often showing lower sooting tendencies. osti.gov

Research Gaps and Future Directions in this compound Studies

Despite its established utility, several areas within this compound research present opportunities for further investigation:

Detailed Metabolism and Environmental Fate: While some early studies suggest that this compound is rapidly absorbed and excreted, and that it may be deaminated to methyl ethyl ketone, definitive metabolism studies are lacking. inchem.org Further research into its precise metabolic pathways and environmental degradation is crucial for a comprehensive understanding of its lifecycle and impact.

Optimization in Asymmetric Synthesis: While recognized as a chiral auxiliary, ongoing research can focus on optimizing its derivatives or reaction conditions to achieve even higher enantioselectivity and yield in complex asymmetric syntheses, potentially leading to more efficient and sustainable chemical processes.

Advanced Applications in Catalysis: Exploring novel applications of this compound as a ligand or component in catalytic systems, particularly in challenging reactions requiring specific stereochemical control, could unlock new synthetic methodologies.

Comprehensive Sooting Propensity Studies: Although initial research indicates lower sooting tendencies for amines, more extensive studies are needed to confirm specific trends related to the precise molecular structure of various amines, including this compound and its isomers, under diverse combustion conditions. osti.gov This could inform the development of cleaner burning fuels.

Degradation Pathways in Industrial Processes: For applications such as CO2 capture, understanding the degradation pathways of amines, including this compound, is critical to improve solvent stability, reduce operational costs, and mitigate environmental concerns. Research gaps exist in identifying all degradation compounds and understanding their reaction rates under various industrial conditions. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZNVHARXXAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

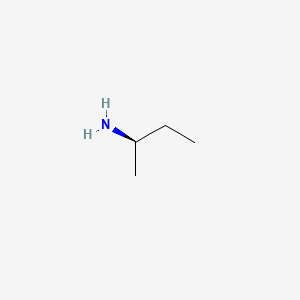

CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N, Array | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022284 | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

146.3 °F at 760 mmHg (NTP, 1992), 63 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c. | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

13952-84-6; 513-49-5, 13952-84-6, 33966-50-6 | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-sec-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13952-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013952846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-sec-Butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAZ452YGSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-155 °F (NTP, 1992), -104 °C | |

| Record name | SEC-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8359 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | sec-Butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | sec-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Advanced Synthetic Methodologies of Sec Butylamine and Its Derivatives

Stereoselective Synthesis of Chiral Sec-butylamine

The demand for enantiomerically pure this compound has driven the development of sophisticated stereoselective synthetic methods. These approaches are critical as the biological activity of many pharmaceutical compounds is dependent on a specific stereoisomer.

Enantioselective catalysis utilizes chiral catalysts to stereoselectively transform a prochiral substrate into a chiral product. In the context of this compound synthesis, this often involves the asymmetric reduction of imines or related precursors. While biocatalysis has been a dominant strategy, research into metal-based and organocatalytic systems continues to provide alternative and complementary approaches. These methods aim to achieve high enantiomeric excess (ee) and yield under mild reaction conditions.

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral amines, including this compound. libretexts.org Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions. wikipedia.org

One of the most effective biocatalytic methods for producing chiral this compound is the kinetic resolution of a racemic mixture using transaminases (TAs). researchgate.net In this process, an (S)-specific transaminase can selectively convert the (S)-enantiomer of this compound to 2-butanone (B6335102), leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. For instance, using a transaminase from Bacillus megaterium, (R)-sec-butylamine has been obtained with high enantiomeric excess. A scaled-up process using whole cells of recombinant E. coli expressing this transaminase yielded (R)-sec-butylamine·1/2 H₂SO₄ in 46.6% isolated yield with an impressive 99.2% ee. chemistrysteps.com

Lipases are another class of enzymes utilized for the kinetic resolution of racemic this compound. These enzymes catalyze the enantioselective acylation of the amine. The choice of acylating agent and solvent can significantly impact the reaction's efficiency and selectivity. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective catalyst for the resolution of various amines. chemistrysteps.com

| Enzyme | Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|---|

| Transaminase (Bacillus megaterium) | Kinetic Resolution | (±)-sec-Butylamine | (R)-sec-butylamine·1/2 H₂SO₄ | 46.6 | 99.2 | chemistrysteps.com |

| Candida antarctica lipase B (CALB) | Kinetic Resolution (Acylation) | (±)-sec-Butylamine | (R)- or (S)-sec-butylamine | - | - | chemistrysteps.com |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. chemistrysteps.com In the synthesis of this compound, this can be achieved by the diastereoselective reduction of a chiral imine or imine derivative.

A common strategy involves the use of a chiral auxiliary. This auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of an imine derived from 2-butanone, followed by diastereoselective reduction of the C=N bond. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Another approach involves the use of chiral reagents, such as chiral reducing agents, to directly reduce the prochiral imine derived from 2-butanone and ammonia (B1221849). The chiral environment provided by the reagent favors the formation of one enantiomer of this compound over the other.

Novel Synthetic Routes to Racemic this compound

While the focus on chiral synthesis is paramount, efficient and cost-effective methods for producing racemic this compound remain important for various applications, including as a starting material for subsequent resolution.

Reductive amination is a widely used and versatile method for the synthesis of amines, including racemic this compound. masterorganicchemistry.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.gov For the synthesis of this compound, 2-butanone is reacted with ammonia, followed by the reduction of the in situ formed imine. organicchemistrytutor.com

A variety of reducing agents can be employed, each with its own advantages and substrate compatibility. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation over metal catalysts such as Raney nickel or platinum is also a viable method. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. organicchemistrytutor.com

| Ketone | Amine Source | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-Butanone | Ammonia | Raney Nickel | (±)-sec-Butylamine | wikipedia.org |

| 2-Butanone | Ammonia | Sodium Borohydride (NaBH₄) | (±)-sec-Butylamine | masterorganicchemistry.com |

| 2-Butanone | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | (±)-sec-Butylamine | masterorganicchemistry.com |

While direct alkylation of ammonia is generally not a selective method for preparing primary amines due to overalkylation, specific named reactions can be considered for the synthesis of this compound.

The Gabriel synthesis provides a method for the synthesis of primary amines by avoiding overalkylation. masterorganicchemistry.com This reaction involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by the liberation of the primary amine. wikipedia.org For this compound, this would require 2-bromobutane (B33332) as the alkylating agent. However, the Gabriel synthesis is generally most effective for primary alkyl halides, and its application to secondary halides like 2-bromobutane can be less efficient due to competing elimination reactions. wikipedia.org

Another classical method that could theoretically be adapted is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchem-station.com To synthesize this compound via this route, one would need to start with 2-methylbutanamide. Treatment of this amide with bromine and a strong base would induce a rearrangement to form this compound. wikipedia.org This method ensures the formation of a primary amine without the risk of overalkylation.

Continuous Preparation Methods for Di-sec-butylamine (B1584033) as a Key Intermediate

The industrial synthesis of di-sec-butylamine, a crucial intermediate, has been optimized through continuous preparation methods designed for high efficiency and yield. A prominent method involves the catalytic amination of butanone. google.com This process utilizes butanone, ammonia, and hydrogen as the primary raw materials. google.com

The core of this method is a specialized catalyst, typically a nickel-copper formulation supported on a mixture of gamma-alumina and diatomite (Ni-Cu/γ-Al2O3-diatomite). google.com The reaction is conducted in the vapor phase under controlled temperature and pressure. In the initial step, butanone is pumped into a preheater where it is vaporized and mixed with ammonia and hydrogen. google.com This gaseous mixture then enters a reactor containing the catalyst. google.com

Following the catalytic reaction, the resulting materials are condensed and cooled, allowing for the separation of gas and liquid phases. google.com The gaseous components, which include unreacted hydrogen and ammonia, are recycled back into the reactor to maximize raw material utilization. google.com The liquid phase proceeds to a rectifying tower for purification, where di-sec-butylamine is separated as the final product. google.com Byproducts such as unreacted butanone and the intermediate this compound are also separated and returned to the feeding system for subsequent reaction cycles. google.com This closed-loop system enhances efficiency, minimizes waste, and provides a streamlined process for large-scale industrial production. google.com

Key Parameters for Continuous Di-sec-butylamine Synthesis

| Parameter | Description | Source |

|---|---|---|

| Raw Materials | Butanone, Ammonia, Hydrogen | google.com |

| Catalyst | Ni-Cu/γ-Al₂O₃-diatomite | google.com |

| Reaction Phase | Vapor-phase | |

| Process Type | Continuous, closed-cycle with material recycling | google.com |

| Separation Method | Condensation followed by rectification | google.com |

Synthesis of this compound Derivatives and Analogues

The synthesis of N-methyl-sec-butylamine hydrochloride is commonly achieved through the reductive amination of this compound. This industrial method uses formaldehyde (B43269) as the methylating agent and hydrogen gas, with a palladium on carbon catalyst facilitating the reaction.

The process involves the reaction of this compound with formaldehyde, which forms an imine intermediate. This intermediate is subsequently reduced (hydrogenated) in the presence of the palladium catalyst to yield N-methyl-sec-butylamine. To obtain the hydrochloride salt, the resulting secondary amine is treated with hydrochloric acid. The final product, N-methylbutan-2-amine hydrochloride, is a stable salt.

Synthesis of N-Methyl-sec-butylamine Hydrochloride

| Step | Reactants | Catalyst/Reagent | Product | Source |

|---|---|---|---|---|

| 1. Reductive Amination | This compound, Formaldehyde, Hydrogen | Palladium on Carbon | N-methyl-sec-butylamine | |

| 2. Salt Formation | N-methyl-sec-butylamine | Hydrochloric Acid | N-methyl-sec-butylamine hydrochloride |

Di-sec-butylamine is a significant organic intermediate used in the production of herbicides and other chemicals. google.com The primary industrial production method is the continuous catalytic amination of butanone with ammonia and hydrogen, as previously detailed. This method is favored for its high conversion efficiency, good selectivity, and the limited formation of byproducts. google.com

Another documented, though less common, synthetic route involves the reaction of 2-butene (B3427860) with anhydrous ammonia in the presence of water and ammonium (B1175870) iodide in an autoclave. prepchem.com Under high temperature (335°C) and pressure (3,100 psig), this reaction yields a mixture of products including mono-sec-butylamine and a small amount of di-sec-butylamine. prepchem.com The primary product in this specific synthesis is mono-sec-butylamine, with di-sec-butylamine being a minor byproduct. prepchem.com The reaction also produces sec-butyl alcohol and methylethylketone. prepchem.com

Comparative Synthesis of Di-sec-butylamine

| Method | Reactants | Key Conditions | Products | Source |

|---|---|---|---|---|

| Continuous Catalytic Amination | Butanone, Ammonia, Hydrogen | Ni-Cu/γ-Al₂O₃-diatomite catalyst, vapor phase | High yield of Di-sec-butylamine | google.com |

| Autoclave Synthesis | cis, trans-2-Butenes, Anhydrous Ammonia, Ammonium Iodide, Water | 335°C, 3,100 psig | Mono-sec-butylamine (major), Di-sec-butylamine (minor), sec-butyl alcohol | prepchem.com |

The functionalization of materials with amine groups like this compound can impart new properties for various applications. A representative example is the preparation of butylamine-functionalized graphene oxide (GO), which can be used as a corrosion-resistant coating. rsc.org

The synthesis involves mixing graphene oxide with butylamine (B146782) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org The mixture is then heated under reflux at approximately 60°C for 24 hours. rsc.org During this process, the amine groups of butylamine react with the oxygen-containing functional groups (e.g., epoxy and carboxyl groups) on the surface of the graphene oxide sheets, forming a stable functionalized material. rsc.org After the reaction, the product is isolated by centrifugation, washed with ethanol (B145695) and deionized water to remove unreacted reagents, and dried. rsc.org Spectroscopic analysis confirms the chemical modification of the GO sheets by the attachment of butylamine. rsc.org

Synthesis of Butylamine-Functionalized Graphene Oxide

| Parameter | Description | Source |

|---|---|---|

| Starting Materials | Graphene Oxide (GO), Butylamine | rsc.org |

| Solvent | Tetrahydrofuran (THF) | rsc.org |

| Reaction Conditions | Reflux at 60°C for 24 hours | rsc.org |

| Purification | Centrifugation, washing with ethanol and deionized water | rsc.org |

| Final Product | Butylamine-functionalized Graphene Oxide | rsc.org |

Advanced Reaction Mechanisms and Chemical Reactivity of Sec Butylamine

Mechanistic Investigations of Amine Reactivity in Sec-butylamine

The presence of a lone pair of electrons on the nitrogen atom renders this compound a potent nucleophile and a basic compound, enabling its participation in a range of reactions, including nucleophilic substitutions, acylation, condensation, and acid-base interactions epa.govuni.lu.

Nucleophilic Properties and Alkylation Reactions

As a primary amine, this compound acts as a strong nucleophile due to the electron-rich nitrogen atom epa.gov. This nucleophilicity is central to its reactivity, particularly in alkylation reactions. This compound can undergo SN2 displacement reactions with alkyl halides, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of new carbon-nitrogen bonds and the generation of larger amines epa.gov.

However, a significant challenge in the direct alkylation of primary amines like this compound is the potential for over-alkylation. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, and the resulting tertiary amine can also react further to form quaternary ammonium (B1175870) salts, especially in the presence of excess alkylating agent epa.gov. This can lead to a mixture of primary, secondary, and tertiary amines, making selective synthesis challenging without careful control of reaction stoichiometry and conditions epa.gov.

Acylation and Condensation Reactions

This compound readily participates in acylation and condensation reactions, which are fundamental transformations in organic chemistry for forming amide and imine linkages, respectively uni.lu.

Acylation Reactions: this compound undergoes acylation when reacted with various acylating agents, such as acid chlorides, anhydrides, or esters, to yield the corresponding amide derivatives. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Research has investigated the acylation of (RS)-sec-butylamine, particularly in enantioselective syntheses. For instance, studies involving the acylation of (RS)-sec-butylamine with ethyl acetate (B1210297), catalyzed by lipases (e.g., from Aspergillus niger), have demonstrated the influence of reaction conditions on conversion and enantioselectivity. Microwave irradiation has been shown to enhance conversion rates compared to conventional heating, while maintaining high enantiomeric excess of the desired (R)-amide product.

Table 1: Acylation of (RS)-sec-Butylamine with Ethyl Acetate Catalyzed by A. niger Lipase (B570770)

| Enzyme Type | Reaction Conditions (Temperature, Time) | Conversion (%) | Enantiomeric Excess of Product (eep, %) | E-value (Enantioselectivity) |

| Free A. niger lipase | 35 °C, 1 hr (Conventional Heating) | ~7 | ~99 | >200 |

| Free A. niger lipase | Microwave Irradiation, 1 min | 21 | >99 | >200 |

| Immobilized A. niger lipase (yam starch films) | Microwave Irradiation, 3-5 min | 8-25 | >99 | >200 |

Condensation Reactions: this compound is also a key reactant in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reversible reaction typically involves the elimination of a water molecule and is often driven to completion by removing water from the reaction mixture.

Mechanistic investigations into imine condensation reactions involving this compound highlight the impact of steric and electronic factors on reactivity. Studies comparing the reaction of various benzaldehyde (B42025) derivatives with different butylamine (B146782) isomers (n-butylamine, this compound, and tert-butylamine) have shown that this compound exhibits lower conversion rates compared to the less sterically hindered n-butylamine, but generally higher rates than the highly hindered tert-butylamine. The electronic properties of the aldehyde also play a role in influencing the reaction's efficiency.

Table 2: Relative Conversion Rates in Imine Condensation Reactions with Benzaldehyde Derivatives

| Amine | Aldehyde Type | Relative Average % Conversion (1 hr stirring, Aqueous Solvent) |

| n-Butylamine | Benzaldehyde derivatives | Generally higher (least sterically hindered) |

| This compound | Benzaldehyde derivatives | Moderate (intermediate steric hindrance) |

| tert-Butylamine | Benzaldehyde derivatives | Lowest (most sterically hindered) |

Notably, this compound itself can be synthesized via a condensation reaction, specifically through the condensation of methyl ethyl ketone with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst.

Acid-Base Equilibria and Salt Formation Dynamics

This compound is an organic base, and its basicity is a fundamental aspect of its chemical reactivity. It readily undergoes exothermic reactions with acids to form water-soluble salts. This salt formation is a crucial property, influencing its solubility, stability, and handling characteristics.

The pKa of this compound is consistently reported in the range of 10.44 to 10.66, with common values being 10.56. This pKa value indicates that in typical environmental conditions (e.g., pH 5 to 9), this compound will exist almost entirely in its protonated, cationic form. This cationic nature affects its adsorption to soils and its volatilization from water surfaces.

This compound can form various salts, including phosphate (B84403) and carbonate salts, which are used in commercial applications. While hydrochloride salts can also be formed, they are less commonly used commercially due to their corrosive nature.

Oxidative and Reductive Transformations of this compound

Amines, including this compound, can undergo various oxidative and reductive transformations, impacting their fate in different chemical and biological environments epa.gov.

Deamination Pathways and Metabolite Formation

Deamination is a process by which an amino group is removed from a molecule. For amines, this often leads to the formation of carbonyl compounds, such as aldehydes or ketones epa.gov. While specific detailed deamination pathways for this compound were not extensively detailed in the provided search results, the general principle applies to amines.

This compound has been identified as a naturally occurring compound in biological matrices, including citrus peel and juice, and has also been reported in plants such as Perilla frutescens and Cannabis sativa nih.gov. Its classification as a monoalkylamine suggests its potential involvement in various metabolic pathways within biological systems. The presence of this compound in these natural sources implies that biological systems possess mechanisms for its formation and potential transformation, including deamination, although specific metabolic products were not explicitly outlined in the provided information.

Reduction to Primary Amines

While this compound itself is a primary amine (butan-2-amine), the concept of "reduction to primary amines" in the context of its advanced reactivity often refers to the conversion of its derivatives, specifically secondary amines formed from this compound, back into the primary amine. A notable example involves the reduction of N-methyl-sec-butylamine hydrochloride. N-methyl-sec-butylamine, a secondary amine, can be reduced to its corresponding primary amine, this compound, through the use of potent reducing agents. Common reagents employed for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). fishersci.be Lithium aluminum hydride is a powerful reducing agent frequently utilized in organic synthesis for converting various functional groups, including amides, into amines. wikipedia.orgfishersci.ca Sodium borohydride is a milder reducing agent, also capable of reducing imines and carbonyls, and can be used in the synthesis of secondary amines by reductive amination of ketones and aldehydes. wikipedia.orgsigmaaldrich.com The successful reduction of N-methyl-sec-butylamine hydrochloride back to this compound underscores the reversibility and synthetic utility of amine interconversions. fishersci.be

Stereochemical Aspects of this compound Reactions

This compound possesses a chiral center at the second carbon (C2) of its butane (B89635) chain, which is bonded to four distinct groups: an amino group (–NH2), a methyl group (–CH3), an ethyl group (–CH2CH3), and a hydrogen atom (–H). fishersci.be This inherent chirality means that this compound exists as two enantiomers: (R)-sec-butylamine and (S)-sec-butylamine. The presence of this stereogenic center is crucial, as it dictates the stereochemical outcome of reactions in which this compound participates, leading to the formation of stereoisomers. fishersci.be

A clear demonstration of these stereochemical aspects is observed in the acid-base reaction of (R)-sec-butylamine with a racemic mixture of 2-phenylpropanoic acid. This reaction yields two diastereomeric salts. fishersci.caamericanelements.com Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, possess different physical properties, such as distinct melting points and solubilities. fishersci.caamericanelements.com This difference in physical properties allows for their separation and identification, a principle fundamental to chiral resolution techniques in synthetic chemistry. fishersci.ca

Chiral this compound, particularly the (R)-(-)-sec-butylamine enantiomer, serves as a valuable building block and reagent in various stereoselective transformations. wikipedia.orgatamanchemicals.com Its application extends to the preparation of complex chiral molecules, such as (R)-(-)-sec-butylbis(2-hydroxyethyl)amine, which is an important intermediate for the synthesis of aminodiphosphine ligands. wikipedia.orgatamanchemicals.com These ligands are critical in asymmetric catalysis, influencing the stereochemical outcome of other reactions.

Enzymatic methods have also been successfully employed for the stereoselective synthesis and resolution involving this compound. For instance, the kinetic resolution of racemic (±)-sec-butylamine can be achieved through acylation reactions catalyzed by lipases, such as Candida antarctica lipase B (CAL-B). This process has been shown to produce the R-amide with good enantiomeric excess (e.g., 84% ee at 54% conversion). sigmaaldrich.com

Furthermore, biocatalytic cascades utilizing ω-transaminases and amine dehydrogenases have been developed for the deracemization of racemic amines, including this compound, to yield enantiopure (R)- and (S)-amines. uni.lunih.gov These chemoenzymatic approaches offer highly regio- and stereoselective routes for synthesizing chiral amines under mild conditions, often without the need for protecting group manipulations. nih.gov

The Mitsunobu reaction is a powerful synthetic tool widely recognized for its ability to convert primary and secondary alcohols into various functional groups, including C-N bonds, with a characteristic inversion of stereochemistry at the reacting center. fishersci.se Chiral this compound plays a role in demonstrating the stereochemical principles of this reaction, particularly in the synthesis of secondary amines. wikipedia.orgatamanchemicals.com

In a typical Mitsunobu reaction, a primary or secondary alcohol reacts with an acidic pronucleophile (e.g., a carboxylic acid, phenol, or an imide/sulfonamide as nitrogen nucleophiles) in the presence of a phosphine (B1218219) (commonly triphenylphosphine, PPh3) and an azocompound (such as diethyl azodicarboxylate, DEAD). fishersci.se The reaction proceeds through a phosphonium (B103445) intermediate, which activates the alcohol as a leaving group. The subsequent nucleophilic attack by the pronucleophile occurs from the opposite face of the leaving group, resulting in a clean inversion of the stereochemical configuration of the alcohol starting material.

While this compound itself is an amine, its chiral nature allows it to be used as a substrate or a model compound to illustrate the stereochemical control inherent in such transformations, especially when forming secondary amines from primary amines and alcohols. wikipedia.orgatamanchemicals.com The ability of the Mitsunobu reaction to achieve stereochemical inversion makes it invaluable in the synthesis of complex natural products and medicinally relevant compounds where precise control over stereochemistry is paramount.

Advanced Applications of Sec Butylamine in Chemical Synthesis and Materials Science

Polymeric and Material Science Applications of Sec-butylamine

This compound and its derivatives are integral to the development and enhancement of polymeric materials and other advanced substances, contributing to their synthesis, structural integrity, and functional properties.

This compound, particularly its enantiomeric forms such as (S)-(+)-sec-Butylamine, is employed as an additive in various polymerization reactions. It serves as a chiral building block and a chiral ligand in asymmetric catalysis, facilitating the highly selective formation of chiral products echemi.comnih.govsigmaaldrich.comnih.govchemicalbook.com. Beyond its stereoselective applications, this compound is generally recognized as an auxiliary for polymerization processes sigmaaldrich.comlabproinc.com. Di-sec-butylamine (B1584033), a derivative of this compound, further exemplifies its utility by acting as a catalyst in the production of polyurethane, thereby enhancing the efficiency of the polymerization process fishersci.ca.

This compound is an effective component in formulations designed to inhibit corrosion of metal surfaces fishersci.comchemeo.com. Its application extends to industries such as oil and gas, where it is used in corrosion inhibitor formulations fishersci.com. Di-sec-butylamine, another derivative, functions as a corrosion inhibitor in metalworking fluids, providing protection for machinery from degradation fishersci.ca.

While this compound contributes to corrosion inhibition, its effectiveness can vary depending on the specific metal and corrosive environment. For instance, in studies involving super 13% Cr steel in hydrochloric acid, this compound was noted among the less efficient aliphatic amine inhibitors compared to other compounds like tributylamine (B1682462) or thiourea (B124793) derivatives. However, it can be included in amine blends used as neutralizers to mitigate corrosion in refinery processes, particularly in the overhead systems of crude oil atmospheric pipestills. Certain strong base amines, including di-sec-butylamine, with a pKa between approximately 10.5 and 12, have demonstrated the ability to minimize corrosion in systems prone to forming corrosive salts. It is important to note that this compound itself can be corrosive to certain metals, including tin, aluminum, and some steels. Research indicates that an increase in the basicity or dipole moment of amines can enhance their ability to inhibit zinc corrosion. However, for copper corrosion, this compound exhibited lower inhibition efficiency compared to other amines such as diisobutylamine (B89472) or diethylamine.

Di-sec-butylamine exhibits characteristics of a surfactant due to the presence of both hydrophobic alkyl groups and a hydrophilic amine group within its structure chemeo.com. This property makes it potentially valuable in research concerning self-assembling materials, the formation of micelles, and studies focused on interactions at interfaces chemeo.com. This compound is also generally listed within the application areas of "Cleaning and Surfactants". The favorable physical properties of this compound, such as its moderate boiling point and solubility in organic solvents, contribute to its suitability for use in the development of surfactants fishersci.com.

The surface tension of this compound has been experimentally determined.

| Compound | Temperature (°C) | Surface Tension (mN/m or dyn/cm) | Source |

| This compound | N/A | 21.49 dyn/cm | |

| This compound | 25 | 23.44 mN/m | |

| Di-sec-butylamine | N/A | 22.45 dyn/cm |

Physical Properties of this compound and Di-sec-butylamine

| Property | This compound | Di-sec-butylamine |

| Appearance | Clear, colorless liquid; ammoniacal odor echemi.com | Colorless liquid; strong, fishy, ammonia-like odor labproinc.com |

| Molecular Formula | C₄H₁₁N echemi.com | C₈H₁₉N fishersci.cachemeo.com |

| Molecular Weight | 73.14 g/mol echemi.com | 129.24 g/mol fishersci.cachemeo.com |

| Density | 0.722 g/cm³ at 20°C, 0.724 g/mL at 20°C echemi.com | 0.753 g/mL at 25°C fishersci.ca |

| Boiling Point | 62.5°C, 63°C echemi.com | 135°C, 135°C/765 mmHg fishersci.ca |

| Melting Point | -104°C echemi.com | -70°C labproinc.com |

| Flash Point | -16°C, -9°C (closed cup) echemi.com | 23.2°C (closed cup) fishersci.ca |

| Refractive Index | 1.3928 (n20/D) echemi.com | 1.41 (n20/D) fishersci.ca |

| Solubility in Water | Miscible with water echemi.com | Very soluble labproinc.com |

Analytical Chemistry and Characterization of Sec Butylamine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and identifying the functional groups present in sec-butylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds, including this compound, by providing information about the different chemical environments of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) jchps.com.

In the ¹H NMR spectrum of this compound, distinct signals arise from the various proton environments. The methyl group (CH₃) attached to the chiral carbon and the ethyl group (CH₂CH₃) will exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. For instance, the protons on the carbon bearing the amino group (CH-NH₂) are typically deshielded and appear at a higher chemical shift, while the protons of the methyl and methylene (B1212753) groups further away from the nitrogen are more shielded bhu.ac.in. The amine proton (NH₂) often appears as a broad singlet, and its chemical shift can be influenced by concentration and solvent due to hydrogen bonding.

¹³C NMR spectroscopy provides information about the carbon skeleton. This compound, with its four carbon atoms, will typically show four distinct signals in the ¹³C NMR spectrum, corresponding to the methyl carbons, the methylene carbon, and the methine carbon (CH) bearing the amino group. The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen atom and the degree of substitution. For example, the carbon directly bonded to the nitrogen will be more deshielded compared to the other carbons spectrabase.comchemicalbook.com.

A representative NMR data for this compound would show:

¹H NMR (in CDCl₃) :

δ 2.6-2.8 ppm (m, 1H, CH-NH₂)

δ 1.4-1.6 ppm (q, 2H, CH₂CH₃)

δ 1.0-1.1 ppm (d, 3H, CH₃-CH)

δ 0.8-0.9 ppm (t, 3H, CH₂CH₃)

δ ~1.0-1.5 ppm (br s, 2H, NH₂)

¹³C NMR :

δ ~49-50 ppm (CH-NH₂)

δ ~27-28 ppm (CH₂CH₃)

δ ~20-21 ppm (CH₃-CH)

δ ~10-11 ppm (CH₂CH₃)

These chemical shifts and coupling patterns are crucial for confirming the this compound structure and distinguishing it from its isomers (e.g., n-butylamine, isobutylamine, tert-butylamine).

Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the characteristic functional groups present in this compound. These methods detect molecular vibrations, providing a unique spectral fingerprint for the compound.